
Isobenzofuran,6-chloro-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobenzofuran, 6-chloro-1-phenyl- is a chemical compound with the molecular formula C14H9ClO It is a derivative of isobenzofuran, characterized by the presence of a chlorine atom at the 6th position and a phenyl group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuran, 6-chloro-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-(2-chlorophenyl)benzaldehyde in the presence of a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 100-150°C.
Industrial Production Methods: Industrial production of isobenzofuran, 6-chloro-1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Isobenzofuran, 6-chloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobenzofuran, 6-chloro-1-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of isobenzofuran, 6-chloro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Isobenzofuran: The parent compound without the chlorine and phenyl substitutions.
6-chloroisobenzofuran: A derivative with only the chlorine substitution.
1-phenylisobenzofuran: A derivative with only the phenyl substitution.
Comparison: Isobenzofuran, 6-chloro-1-phenyl- is unique due to the combined presence of both chlorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. The phenyl group can increase the compound’s hydrophobicity, potentially affecting its interaction with biological targets.
This detailed article provides a comprehensive overview of isobenzofuran, 6-chloro-1-phenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H9ClO |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
6-chloro-1-phenyl-2-benzofuran |
InChI |
InChI=1S/C14H9ClO/c15-12-7-6-11-9-16-14(13(11)8-12)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
VSHCEGXJJIQXQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=CO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)

![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12846963.png)
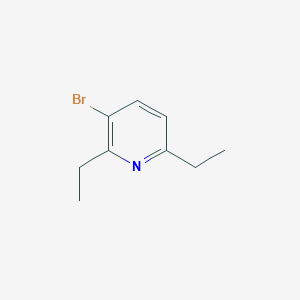
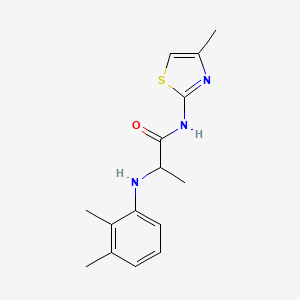
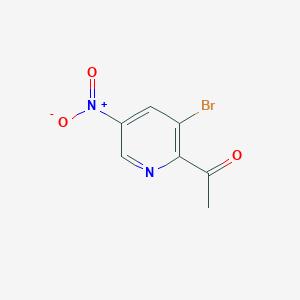
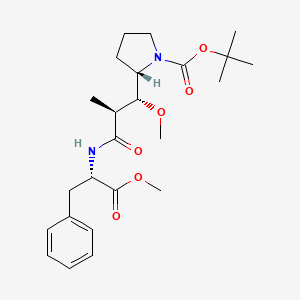
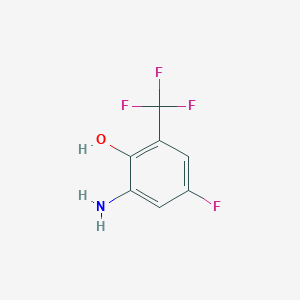
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
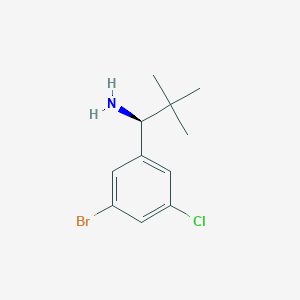


![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)

